N-pentadecanoyl-L-phenylalanine
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Overview
Description
N-pentadecanoyl-L-phenylalanine is an acylated amino acid derivative, specifically a fatty acid conjugate of L-phenylalanine. This compound is part of a broader class of acyl amino acids, which have garnered interest due to their potential biological activities and applications in various fields, including pharmaceuticals and cosmetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-pentadecanoyl-L-phenylalanine typically involves the acylation of L-phenylalanine with pentadecanoic acid. This reaction can be carried out using coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction is usually performed at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar coupling reactions. Optimization of reaction conditions, such as solvent choice, temperature, and purification methods, would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions: N-pentadecanoyl-L-phenylalanine can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield L-phenylalanine and pentadecanoic acid.
Oxidation and Reduction: The phenyl ring in the L-phenylalanine moiety can participate in oxidation and reduction reactions, although these are less common for the acylated form.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Substitution: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Hydrolysis: L-phenylalanine and pentadecanoic acid.
Oxidation: Various oxidized derivatives of the phenyl ring.
Substitution: Substituted phenyl derivatives, depending on the specific reaction.
Scientific Research Applications
N-pentadecanoyl-L-phenylalanine has several scientific research applications:
Chemistry: Used as a model compound to study acylation reactions and the behavior of acyl amino acids.
Biology: Investigated for its potential role in modulating enzyme activity and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the formulation of cosmetics and personal care products due to its potential skin-conditioning properties
Mechanism of Action
The mechanism of action of N-pentadecanoyl-L-phenylalanine involves its interaction with specific molecular targets and pathways. It is believed to modulate enzyme activity, particularly those involved in lipid metabolism and signaling pathways. The acyl chain can interact with lipid membranes, potentially altering membrane fluidity and affecting cellular processes .
Comparison with Similar Compounds
N-acetyl-L-phenylalanine: Another acylated derivative with a shorter acyl chain.
N-palmitoyl-L-phenylalanine: Similar structure but with a palmitoyl (C16) chain instead of a pentadecanoyl (C15) chain.
N-stearoyl-L-phenylalanine: Contains an even longer stearoyl (C18) chain.
Uniqueness: N-pentadecanoyl-L-phenylalanine is unique due to its specific acyl chain length, which can influence its physicochemical properties and biological activities. The length of the acyl chain can affect its solubility, membrane interaction, and overall bioactivity, making it distinct from other acylated phenylalanine derivatives .
Properties
CAS No. |
219901-81-2 |
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Molecular Formula |
C24H39NO3 |
Molecular Weight |
389.6 g/mol |
IUPAC Name |
(2S)-2-(pentadecanoylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C24H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-23(26)25-22(24(27)28)20-21-17-14-13-15-18-21/h13-15,17-18,22H,2-12,16,19-20H2,1H3,(H,25,26)(H,27,28)/t22-/m0/s1 |
InChI Key |
QASFXMACXNRCRO-QFIPXVFZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
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